![molecular formula C15H14N2O4S B2935911 Methyl 3-{[2-(benzoylamino)acetyl]amino}-2-thiophenecarboxylate CAS No. 400078-73-1](/img/structure/B2935911.png)
Methyl 3-{[2-(benzoylamino)acetyl]amino}-2-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-{[2-(benzoylamino)acetyl]amino}-2-thiophenecarboxylate: is a complex organic compound characterized by its molecular structure, which includes a thiophene ring, a benzoylamino group, and a carboxylate ester group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-{[2-(benzoylamino)acetyl]amino}-2-thiophenecarboxylate typically involves multiple steps, starting with the preparation of the thiophene ring followed by the introduction of the benzoylamino and acetyl groups. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of thiophene derivatives with benzoyl chloride and acetyl chloride in the presence of a base such as triethylamine.
Amide Formation:
Esterification: The final step involves esterification of the carboxylic acid group using methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring of reaction conditions such as temperature, pressure, and pH to ensure product quality and yield. Purification steps, including recrystallization and chromatography, are employed to obtain the pure compound.
化学反応の分析
Types of Reactions: Methyl 3-{[2-(benzoylamino)acetyl]amino}-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed on the carbonyl groups to form alcohols.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohols.
Substitution Products: Substituted thiophenes.
科学的研究の応用
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which Methyl 3-{[2-(benzoylamino)acetyl]amino}-2-thiophenecarboxylate exerts its effects involves its interaction with specific molecular targets. The thiophene ring can bind to enzymes and receptors, modulating their activity. The benzoylamino group can participate in hydrogen bonding and other non-covalent interactions, influencing the biological activity of the compound.
類似化合物との比較
Methyl 3-(benzoylamino)-2-thiophenecarboxylate: Lacks the acetyl group.
Methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate: Contains a pyran ring instead of thiophene.
N-Benzoylvaline: Contains a valine amino acid instead of thiophene.
Uniqueness: Methyl 3-{[2-(benzoylamino)acetyl]amino}-2-thiophenecarboxylate is unique due to its combination of the thiophene ring, benzoylamino group, and acetyl group, which provides distinct chemical and biological properties compared to similar compounds.
特性
IUPAC Name |
methyl 3-[(2-benzamidoacetyl)amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-21-15(20)13-11(7-8-22-13)17-12(18)9-16-14(19)10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXNYNPDKKRPFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CNC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24819146 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
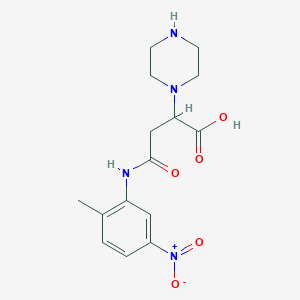
![4-{[4-(Tert-butyl)phenyl]sulfanyl}-2-phenyl-5-(phenylsulfonyl)pyrimidine](/img/structure/B2935829.png)
![N-cyclopentyl-2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2935834.png)
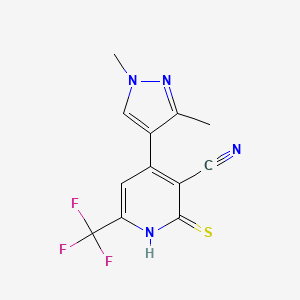
![(3Z)-3-({3-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)-2,3-dihydro-1H-indol-2-one](/img/structure/B2935837.png)

![Chloro[2-(prop-2-yn-1-yloxy)ethoxy]methanone](/img/structure/B2935840.png)
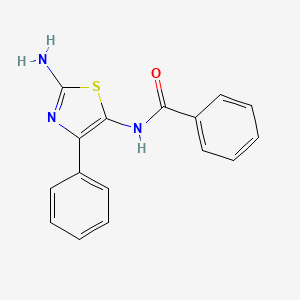
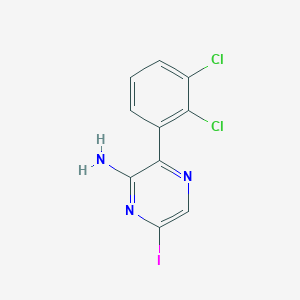
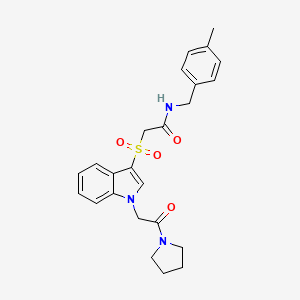
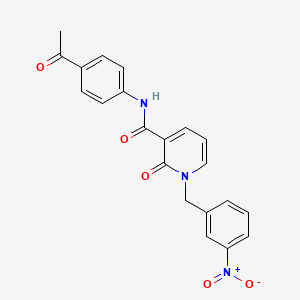
![[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate](/img/structure/B2935846.png)
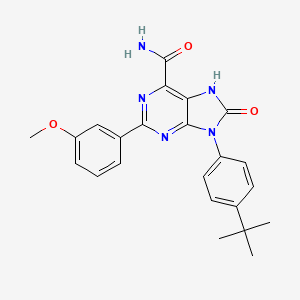
![N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide](/img/structure/B2935850.png)
